molecular formula C20H21N3O2S B14919758 (1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

(1S,5R)-N-(4-acetylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B14919758
M. Wt: 367.5 g/mol
InChI Key: WQSZINMNUGXRHB-HOCLYGCPSA-N
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Description

N~11~-(4-ACETYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7310~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE is a complex organic compound with a unique tricyclic structure It is characterized by the presence of an acetylphenyl group, a diazatricyclic core, and a carbothioamide functional group

Preparation Methods

The synthesis of N11-(4-ACETYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazatricyclic core, followed by the introduction of the acetylphenyl group and the carbothioamide functionality. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N~11~-(4-ACETYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted products.

Scientific Research Applications

N~11~-(4-ACETYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N11-(4-ACETYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application.

Comparison with Similar Compounds

N~11~-(4-ACETYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE can be compared with similar compounds such as:

    4-Acetamidoacetophenone: Shares the acetylphenyl group but lacks the diazatricyclic core and carbothioamide functionality.

    4′-Acetylacetanilide: Similar in having an acetyl group but differs in the overall structure and functional groups.

    N-(4-Acetylphenyl)acetamide: Contains the acetylphenyl group but has a simpler structure compared to the tricyclic core of the target compound.

The uniqueness of N11-(4-ACETYLPHENYL)-6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIENE-11-CARBOTHIOAMIDE lies in its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

(1S,9R)-N-(4-acetylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide

InChI

InChI=1S/C20H21N3O2S/c1-13(24)15-5-7-17(8-6-15)21-20(26)22-10-14-9-16(12-22)18-3-2-4-19(25)23(18)11-14/h2-8,14,16H,9-12H2,1H3,(H,21,26)/t14-,16-/m0/s1

InChI Key

WQSZINMNUGXRHB-HOCLYGCPSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2C[C@@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3

Origin of Product

United States

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